molecular formula C15H13BrO3 B6294544 Methyl 2-benzyloxy-3-bromo-benzoate CAS No. 2271442-98-7

Methyl 2-benzyloxy-3-bromo-benzoate

Cat. No.: B6294544
CAS No.: 2271442-98-7
M. Wt: 321.16 g/mol
InChI Key: SRXNXFBZNMGWKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-benzyloxy-3-bromo-benzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 2-benzyloxybenzoate using bromine in the presence of a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-benzyloxy-3-bromo-benzoate is unique due to the presence of both a benzyloxy group and a bromine atom on the aromatic ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity .

Properties

IUPAC Name

methyl 3-bromo-2-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-8-5-9-13(16)14(12)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXNXFBZNMGWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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